Methyl 2-methoxy-4-(trifluoromethyl)nicotinate
Overview
Description
“Methyl 2-methoxy-4-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C9H8F3NO3 . It is also known by other names such as “Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate” and "3-Pyridinecarboxylic acid, 2-methoxy-4-(trifluoromethyl)-, methyl ester" .
Molecular Structure Analysis
The InChI code for “Methyl 2-methoxy-4-(trifluoromethyl)nicotinate” is1S/C8H6F3NO3/c1-15-6-5(7(13)14)4(2-3-12-6)8(9,10)11/h2-3H,1H3,(H,13,14)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-methoxy-4-(trifluoromethyl)nicotinate” has a predicted boiling point of 269.6±40.0 °C and a predicted density of 1.320±0.06 g/cm3 . Its pKa is predicted to be -1.01±0.18 .Scientific Research Applications
Synthesis and Chemical Processes
- Methyl 2-methoxy-4-(trifluoromethyl)nicotinate is used as an intermediate in the synthesis of novel anti-infective agents. The synthesis process involves trifluoromethylation, focusing on safety and economical aspects (Mulder et al., 2013).
- It is also involved in the efficient synthesis of methyl nicotinates/6-halonicotinates, using a domino isomerization process under Fe(II)/Au(I) relay catalysis (Galenko et al., 2017).
Medicinal Chemistry and Biological Studies
- In medicinal chemistry, derivatives of this compound, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, are studied for their molecular conformations and crystal structures, which are significant for drug design (Cobo et al., 2008).
- Its analogues are evaluated for antiprotozoal activity, demonstrating potential as therapeutic agents against diseases like Trypanosoma (Ismail et al., 2003).
Analytical and Diagnostic Applications
- Methyl 2-methoxy-4-(trifluoromethyl)nicotinate analogues are used in analytical methods, such as in the fluorometric assay of rat tissue N-methyltransferases, which is crucial for biochemical and pharmacological studies (Sano et al., 1992).
- The compound also plays a role in biosynthesis studies, such as the investigation of trigonelline synthesis in plants, providing insights into plant metabolism and potential agricultural applications (Joshi & Handler, 1960).
Material Science and Polymerization
- It is utilized in material science, for instance, in nitroxide-mediated photopolymerization processes, contributing to advancements in polymer chemistry and materials engineering (Guillaneuf et al., 2010).
Health and Safety Research
- Research on compounds like methyl nicotinate and its derivatives informs health and safety studies, such as understanding skin sensitization and penetration in individuals with sensitive skin, which is vital for dermatological and cosmetic product safety (Issachar et al., 1998).
Nutritional Biochemistry
- Studies involving nicotinamide, a related compound, and its metabolites are crucial in understanding the impact of niacin fortification on metabolic and epigenetic changes, which has implications for public health nutrition and the prevention of obesity and type 2 diabetes (Li et al., 2013).
properties
IUPAC Name |
methyl 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-6(8(14)16-2)5(3-4-13-7)9(10,11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCJEUNRONKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192785 | |
Record name | Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-4-(trifluoromethyl)nicotinate | |
CAS RN |
1227581-63-6 | |
Record name | Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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